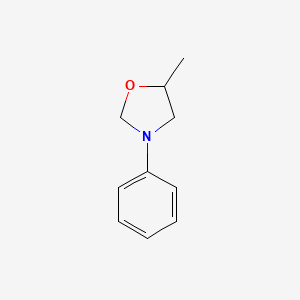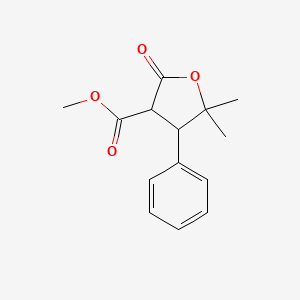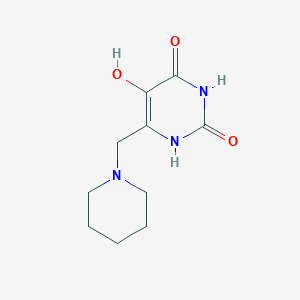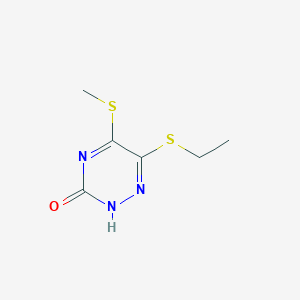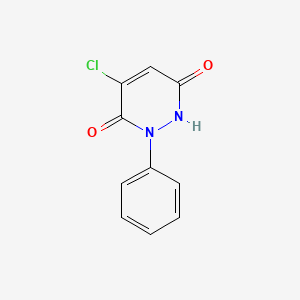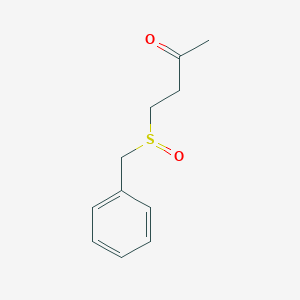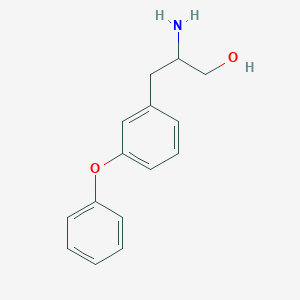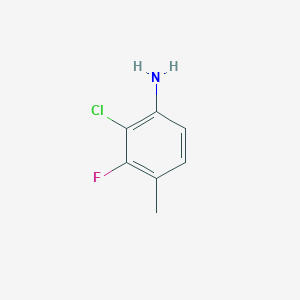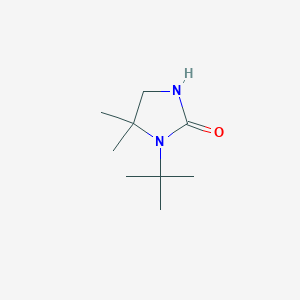![molecular formula C11H10BrN3O2 B14000188 3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid CAS No. 68979-78-2](/img/structure/B14000188.png)
3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid is a chemical compound that features a bromophenyl group attached to a triazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid group, which can be achieved through a substitution reaction using a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues, while the triazole ring can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propionic acid: Similar structure but lacks the triazole ring.
3-(4-Bromophenyl)propionic acid: Similar structure with the bromine atom in a different position.
3-(2-Bromophenyl)propionic acid: Similar structure with the bromine atom in a different position.
Uniqueness
The presence of the triazole ring in 3-[5-(3-bromophenyl)-2H-1,2,4-triazol-3-yl]propanoic acid distinguishes it from other similar compounds. The triazole ring can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
68979-78-2 |
|---|---|
Molecular Formula |
C11H10BrN3O2 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
3-[3-(3-bromophenyl)-1H-1,2,4-triazol-5-yl]propanoic acid |
InChI |
InChI=1S/C11H10BrN3O2/c12-8-3-1-2-7(6-8)11-13-9(14-15-11)4-5-10(16)17/h1-3,6H,4-5H2,(H,16,17)(H,13,14,15) |
InChI Key |
CCCSLSIMTKVIME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=N2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


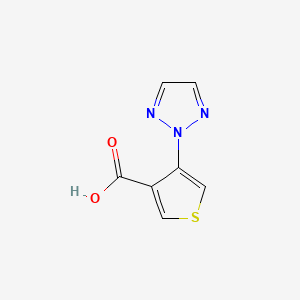
![[2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B14000120.png)
